molecular formula C19H23NO3S2 B2409861 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 2034416-12-9

3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B2409861
CAS RN: 2034416-12-9
M. Wt: 377.52
InChI Key: GFOGOVOEUWEHCU-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of this compound have been synthesized and evaluated for their inhibitory effects on certain biological targets. For example, Oinuma et al. (1991) prepared a series of compounds to inhibit membrane-bound phospholipase A2, a critical enzyme in the arachidonic acid pathway, demonstrating their potential in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).

Structural Analysis and Chemical Properties

Yang et al. (2008) explored the crystal structure of a related compound, highlighting the conformational aspects of the fused piperidine ring and its implications for chemical reactivity and interaction with biological targets (Yang et al., 2008).

Antimicrobial and Anticancer Activity

Khalid et al. (2016) synthesized N-substituted derivatives showcasing moderate to significant antimicrobial activity, thus indicating the potential application of such compounds in developing new antimicrobial agents (Khalid et al., 2016). Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives has been explored for their butyrylcholinesterase inhibition and molecular docking studies, indicating potential applications in the development of therapeutic agents for neurological diseases (Khalid et al., 2016).

Selective Receptor Agonists

Novel derivatives have been prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, suggesting the utility of such compounds in developing treatments for metabolic diseases (Hu et al., 2001).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-25(22,23)18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-24-14-17/h2-3,5-6,10,13-14,16H,4,7-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOGOVOEUWEHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

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